6-Oxo-2-sulfanyl-4-(trifluoromethyl)-1,6-dihydropyridine-3-carbonitrile; morpholine
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Overview
Description
6-Oxo-2-sulfanyl-4-(trifluoromethyl)-1,6-dihydropyridine-3-carbonitrile; morpholine is a complex organic compound characterized by its unique structure, which includes a pyridine ring, a sulfanyl group, a trifluoromethyl group, and a morpholine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Oxo-2-sulfanyl-4-(trifluoromethyl)-1,6-dihydropyridine-3-carbonitrile; morpholine typically involves multiple steps, starting with the formation of the pyridine ring. One common approach is the cyclization of appropriate precursors under specific conditions, such as heating in the presence of a catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process may also include purification steps to remove any impurities and by-products.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate may be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles.
Major Products Formed:
Oxidation: Formation of corresponding oxo-compounds.
Reduction: Production of reduced derivatives.
Substitution: Introduction of different functional groups.
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It may serve as a tool in biological studies to understand enzyme mechanisms or as a probe in biochemical assays.
Industry: Utilized in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 6-Oxo-2-sulfanyl-4-(trifluoromethyl)-1,6-dihydropyridine-3-carbonitrile; morpholine exerts its effects involves interactions with molecular targets and pathways. The specific targets and pathways depend on the context in which the compound is used, such as inhibiting enzymes or binding to receptors.
Comparison with Similar Compounds
6-Oxo-2-sulfanyl-4-(trifluoromethyl)-1,6-dihydropyridine-3-carbonitrile: Similar structure but without the morpholine group.
2-Sulfanyl-4-(trifluoromethyl)pyridine: Lacks the oxo and carbonitrile groups.
Morpholine derivatives: Various morpholine-based compounds with different substituents.
Uniqueness: The presence of both the sulfanyl and trifluoromethyl groups, along with the morpholine moiety, makes this compound unique compared to its analogs
Properties
IUPAC Name |
morpholine;6-oxo-2-sulfanyl-4-(trifluoromethyl)-1H-pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F3N2OS.C4H9NO/c8-7(9,10)4-1-5(13)12-6(14)3(4)2-11;1-3-6-4-2-5-1/h1H,(H2,12,13,14);5H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGERVXWAOIQLGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1.C1=C(C(=C(NC1=O)S)C#N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1461705-72-5 |
Source
|
Record name | 6-oxo-2-sulfanyl-4-(trifluoromethyl)-1,6-dihydropyridine-3-carbonitrile; morpholine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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